molecular formula C11H15BFNO4S B1408103 (2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid CAS No. 1704121-29-8

(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Cat. No. B1408103
CAS RN: 1704121-29-8
M. Wt: 287.12 g/mol
InChI Key: IQJJLWKLWZRTDF-UHFFFAOYSA-N
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Description

“(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H15BFNO4S . It is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for a similar compound, 2-methyl-4-(1-pyrrolidinylsulfonyl)phenylboronic acid, is 1S/C11H16BNO4S/c1-9-8-10(4-5-11(9)12(14)15)18(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3 . This provides a detailed description of the molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 287.12 g/mol .

Scientific Research Applications

Boron Neutron Capture Therapy (BNCT)

Arylboronic acids, including compounds like (2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, are utilized in BNCT, a type of radiation therapy for treating cancer. The boron compound is introduced into cancer cells and then irradiated with neutrons, causing a reaction that kills the tumor cells .

Drug Transport Polymers

These compounds are also used in the development of drug transport polymers that can control the release of medication in cancer treatments, ensuring targeted delivery and minimizing side effects .

Suzuki-Miyaura Cross-Coupling

Arylboronic acids are key nucleophiles in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in organic synthesis. This reaction is particularly valuable for creating complex molecules such as pharmaceuticals and polymers .

Synthesis of Biologically Active Compounds

The compound can be used to synthesize novel biologically active molecules, potentially leading to new therapeutic agents or materials with unique properties .

Palladium-Catalyzed Reactions

It can also serve as a reactant in palladium-catalyzed direct arylation reactions, which are important for constructing aromatic compounds that are prevalent in many drugs and agrochemicals .

Protodeboronation Reactions

In protodeboronation reactions, arylboronic acids like this one can be used to form boron ate complexes, which are intermediates in the synthesis of various organic compounds, including natural products and pharmaceuticals .

properties

IUPAC Name

(2-fluoro-4-methyl-5-pyrrolidin-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO4S/c1-8-6-10(13)9(12(15)16)7-11(8)19(17,18)14-4-2-3-5-14/h6-7,15-16H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJJLWKLWZRTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)C)S(=O)(=O)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
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Reactant of Route 6
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